molecular formula C24H21N3O8 B11539118 2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate

2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate

Cat. No.: B11539118
M. Wt: 479.4 g/mol
InChI Key: WGFZYFJUFVEEOF-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxy, nitrophenoxy, and hydrazinylidene groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-nitrophenoxyacetic acid with hydrazine hydrate to form the hydrazone intermediate.

    Condensation Reaction: This intermediate is then subjected to a condensation reaction with 2-methoxy-4-formylphenyl 3-methoxybenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes:

    Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure optimal reaction rates.

    Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or diseases. The compound’s structure allows for modifications that can enhance its therapeutic efficacy.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(E)-{2-[(4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)propionyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

Compared to similar compounds, 2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its methoxy and nitrophenoxy groups, in particular, provide distinct chemical properties that can be leveraged in various research and industrial contexts.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H21N3O8

Molecular Weight

479.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C24H21N3O8/c1-32-18-7-5-6-17(13-18)24(29)35-21-11-10-16(12-22(21)33-2)14-25-26-23(28)15-34-20-9-4-3-8-19(20)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

WGFZYFJUFVEEOF-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.